

Technical Support Center: Troubleshooting Ceftazidime Instability in Aqueous Solutions

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Compound of Interest

Compound Name: Ceftazidime

Cat. No.: B8180308

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This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the stability of Ceftazidime in aqueous solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why has my reconstituted Ceftazidime solution changed color?

A: A color change in your Ceftazidime solution, often to a yellow, reddish, or reddish-brown hue, is a visual indicator of degradation.^[1] Upon dissolution, solutions with concentrations exceeding 8% may already exhibit a pale yellow color.^[1] This color change intensifies with increased temperature and time.^[1] For instance, samples stored at 37°C or higher can progressively turn reddish-brown and may develop a sulfide odor.^[1] It is important to note that some color change may occur upon storage, but a significant or rapid change suggests substantial degradation.^[2]

Q2: My Ceftazidime solution has formed a precipitate. What could be the cause?

A: Precipitation can occur for several reasons:

- Low pH: Exposing Ceftazidime to a pH of 4 or lower can cause immediate precipitation.^[1]
- Incompatibility: Ceftazidime is physically incompatible with several other drugs, which can lead to precipitation when mixed. Known incompatibilities include vancomycin, nicardipine,

midazolam, and propofol.[1][2][3]

- Concentration and Diluent: Highly concentrated solutions of certain drugs, like erythromycin or clarithromycin (50 mg/ml), can also cause precipitation when mixed with Ceftazidime.[3]

Q3: What is the optimal pH for Ceftazidime stability in an aqueous solution?

A: Ceftazidime exhibits maximum stability in the pH range of 4.5 to 6.5.[4][5] Outside of this range, its degradation is accelerated. The pH of a freshly prepared solution typically lies between 7.1 and 7.7.[1] Both acidic and basic conditions catalyze hydrolysis of the β -lactam ring, a primary degradation pathway.[4][5]

Q4: How does temperature affect the stability of my Ceftazidime solution?

A: Temperature is a critical factor in Ceftazidime stability. Degradation increases significantly with rising temperatures.[1][6] For solutions to remain satisfactory (less than 10% degradation) for 24 hours, they should be kept at a maximum temperature of 25°C.[1][3] Refrigeration at 4°C (or 2-8°C) significantly extends stability, while freezing at -20°C can preserve potency for much longer periods.[6][7][8][9]

Q5: What are the primary degradation products of Ceftazidime?

A: The main degradation products of Ceftazidime include pyridine, the Δ -2 isomer of Ceftazidime, and various products resulting from the opening of the β -lactam ring.[1][10][11] The formation of these products is influenced by factors like temperature and pH.[5] Pyridine is a known toxic by-product, and its concentration in pharmaceutical formulations is strictly limited.[5]

Q6: How long can I store my reconstituted Ceftazidime solution?

A: Storage time depends heavily on temperature and concentration.

- Room Temperature (15-25°C): Stability is generally limited to 8-12 hours.[2][7][8][12][13] Solutions may be stable for up to 24 hours if the temperature does not exceed 25°C.[1][3]
- Refrigeration (2-8°C): Stability is extended significantly, ranging from 48 hours to 7 days depending on the specific formulation and diluent.[2][8][12][13]

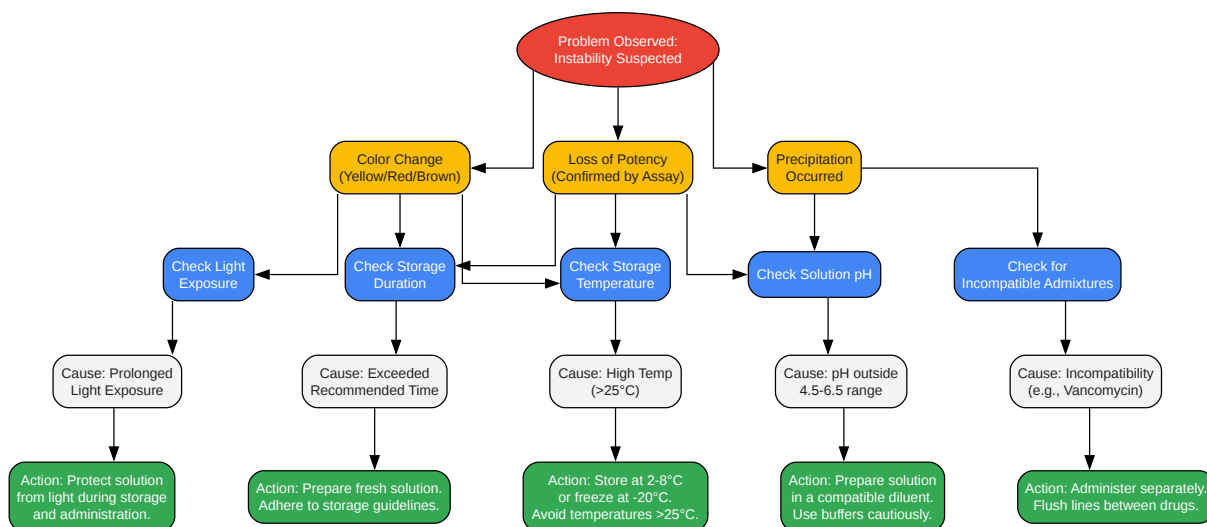
- Frozen (-20°C): Frozen solutions can remain stable for at least 60 days and potentially up to 3 months.^[6]^[9] Once thawed, solutions should not be refrozen.^[9]

Q7: Are there specific buffers or diluents I should avoid?

A: Yes, certain buffers can accelerate the degradation of Ceftazidime. Formate, acetate, phosphate, and borate buffers have been shown to catalyze its hydrolysis.^[4] While compatible with many common IV fluids like 0.9% Sodium Chloride and 5% Dextrose, it is crucial to avoid mixing Ceftazidime with incompatible drugs in the same solution.^[1]^[9]

Troubleshooting Flowchart

This flowchart provides a logical workflow for identifying and addressing issues with Ceftazidime solution stability.



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Troubleshooting workflow for Ceftazidime instability.

Quantitative Stability Data

Table 1: Effect of Temperature and Storage Duration on Ceftazidime Stability

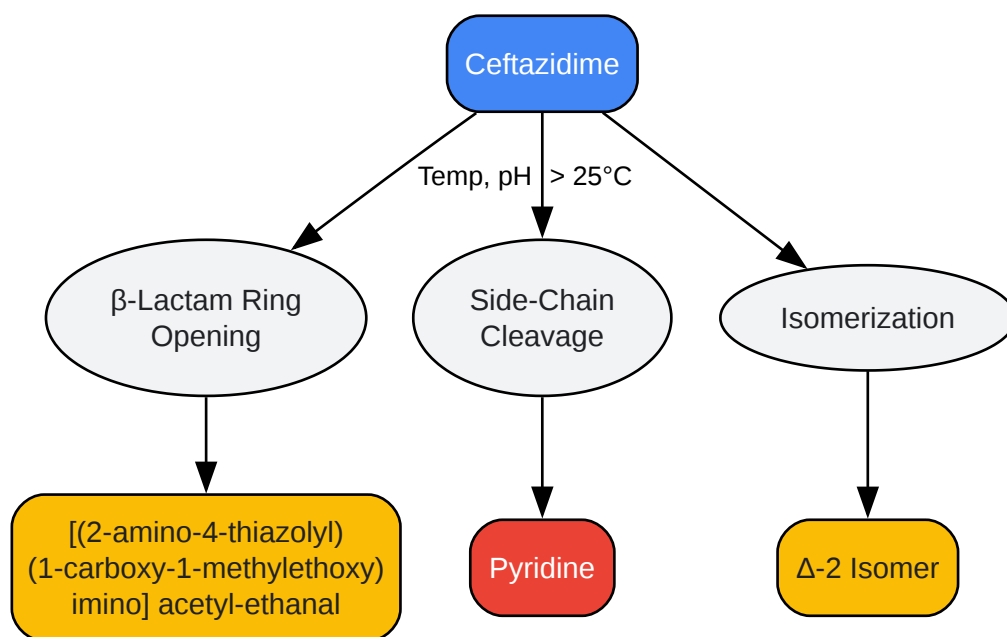
Concentration	Diluent	Temperature	Storage Duration	Stability (% Remaining)	Source
4% - 12% (w/v)	Not specified	25°C	24 hours	>90%	[1][3]
100 & 200 mg/mL	Sterile Water	21-23°C	8 hours	>90%	[7][8]
100 & 200 mg/mL	Sterile Water	4°C	96 hours	>90%	[7][8]
10 mg/mL	0.9% NaCl	≤28 days	4°C	Stable	[6]
10 mg/mL	0.9% NaCl	≥60 days	-20°C	Stable	[6]
1 g in 1,000 mL	Normal Saline	Room Temp (Light)	12 hours	~95.6%	[14][15]
1 g in 1,000 mL	Normal Saline	Room Temp (Light)	24 hours	~92.8%	[14][15]
270 mg/mL	Sterile Water	4°C	24 hours	~91-92%	[16]

Table 2: Effect of pH on Ceftazidime Stability

pH Range	Condition	Stability Outcome	Source
4.5 - 6.5	Aqueous Solution	Region of maximum stability	[4]
≤ 4.0	Aqueous Solution	Immediate precipitation	[1]
0.5 - 8.5	Aqueous Solution	Hydrolysis rate is pH-dependent	[4]
> 7.7	Aqueous Solution	Base-catalyzed degradation increases	[1][4]

Ceftazidime Degradation Pathway

Ceftazidime degradation in aqueous solutions can proceed through several mechanisms, primarily hydrolysis of the β -lactam ring and cleavage of the side chain to release pyridine. Temperature is a major catalyst for these reactions.



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Primary degradation pathways of Ceftazidime.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Ceftazidime

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for assessing the stability of Ceftazidime and separating it from its degradation products.^{[1][8][10][11][17]}

Objective: To quantify the concentration of Ceftazidime over time under various stress conditions and detect the formation of degradation products like pyridine.

1. Materials and Equipment:

- HPLC system with UV detector

- C18 reverse-phase column (e.g., Lichrosorb 100RP-18, 5- μ m pore size)[1]
- Ceftazidime reference standard
- Pyridine reference standard
- Acetonitrile (HPLC grade)
- Sodium acetate or Phosphate buffer (HPLC grade)
- Water (HPLC grade)
- Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions (Example):

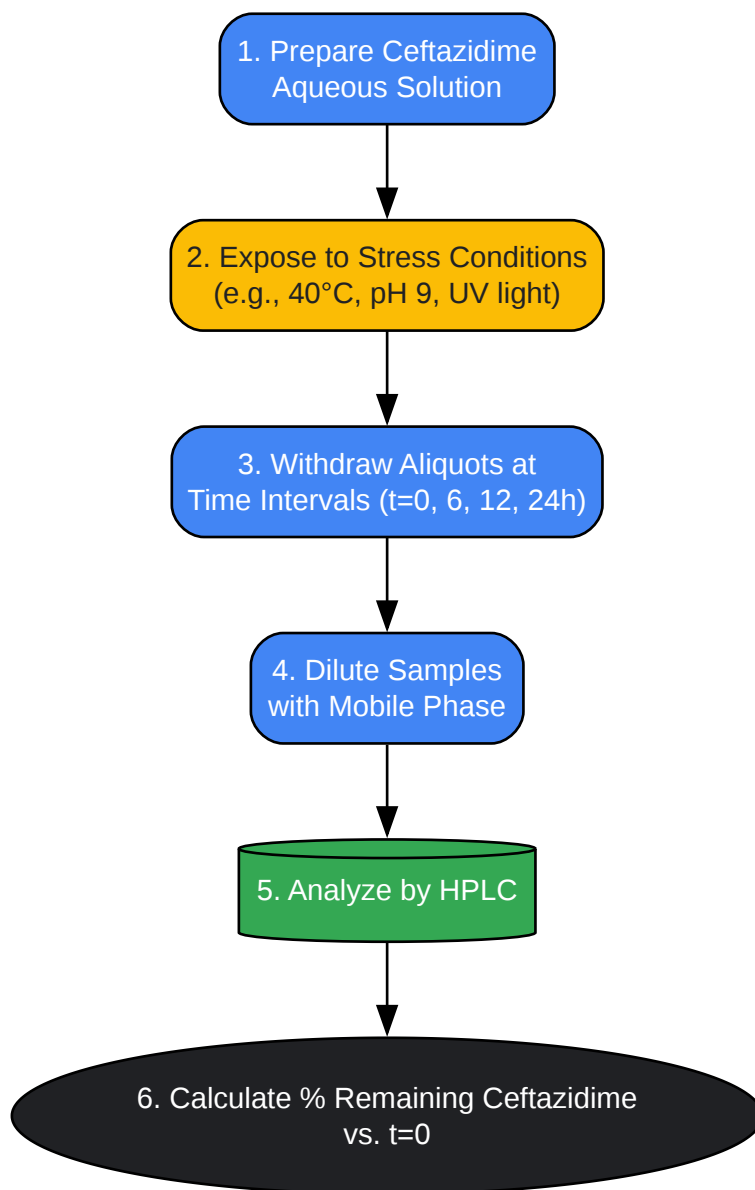
- Mobile Phase: Isocratic elution with 10 mM sodium acetate buffer (pH 4.0) and acetonitrile (89:11 v/v).[1] Note: Gradient elution may be required for complex mixtures of degradation products.
- Column: C18 reverse-phase column (e.g., 25 cm x 0.4 cm).[1]
- Flow Rate: 1.0 - 1.5 mL/min.[17]
- Detection Wavelength: 254 nm.[1][17]
- Injection Volume: 20 μ L.[17]
- Temperature: Ambient or controlled at 25°C.[18]

3. Standard and Sample Preparation:

- Stock Solution: Prepare a stock solution of Ceftazidime reference standard (e.g., 1 mg/mL) in water or a suitable diluent.[11]
- Calibration Curve: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0 to 400 μ g/mL).[1]

- Sample Preparation: Reconstitute the experimental Ceftazidime sample in the desired aqueous solution. At specified time points during the stability study, withdraw an aliquot, and dilute it with the mobile phase to a concentration that falls within the linear range of the calibration curve.^[11]

4. Experimental Workflow for Stability Testing:



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Workflow for a forced degradation study of Ceftazidime.

5. Data Analysis:

- Integrate the peak area of Ceftazidime for each sample.
- Use the calibration curve to determine the concentration of Ceftazidime at each time point.
- Calculate the percentage of the initial concentration remaining. Stability is often defined as retaining at least 90% of the initial concentration.[1][8]
- Identify and quantify degradation products by comparing their retention times with those of known standards (e.g., pyridine).[10]

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